Lipophilicity vs. Des-Methyl Analog: A ~0.5 LogP Shift Impacts Chromatographic Behavior and Passive Permeability
The target compound exhibits a computed XLogP3‑AA of 2.6, whereas the des‑methyl analog (CAS 1227269‑45‑5) is expected to have a logP close to 2.1 based on the removal of one methylene unit [1][2]. This ~0.5 unit increase in lipophilicity translates to approximately a three‑fold higher predicted n‑octanol/water partition coefficient, altering reversed‑phase HPLC retention and passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Des‑methyl analog (CAS 1227269‑45‑5): logP estimated at ~2.1 |
| Quantified Difference | Δ logP ≈ +0.5 (≈ 3‑fold increase in P) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2.2) |
Why This Matters
The higher logP directly influences reverse-phase chromatographic purification and passive cellular permeability; a 0.5 logP shift can alter retention times and compound distribution in biological assays, making the target compound the preferred intermediate when higher lipophilicity is required.
- [1] PubChem. 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. PubChem CID 121228721. XLogP3-AA = 2.6. Retrieved May 2026. View Source
- [2] PubChem. 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. PubChem CID 121228722. XLogP3-AA = 3.3. Retrieved May 2026. View Source
